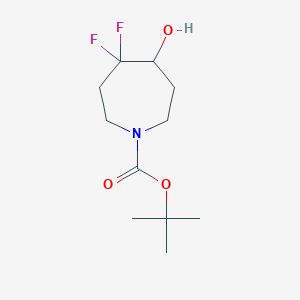

Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

CAS No.: 1785523-74-1

Cat. No.: VC6509226

Molecular Formula: C11H19F2NO3

Molecular Weight: 251.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785523-74-1 |

|---|---|

| Molecular Formula | C11H19F2NO3 |

| Molecular Weight | 251.274 |

| IUPAC Name | tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h8,15H,4-7H2,1-3H3 |

| Standard InChI Key | HNYMUDLVJNDQSA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure comprises an azepane ring (C₆H₁₁N) modified with:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

-

Two fluorine atoms at the 4-position, introducing electronegativity and conformational rigidity.

-

A hydroxyl group at the 5-position, enabling hydrogen bonding and solubility modulation.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1785523-74-1 | |

| Molecular Formula | C₁₁H₁₉F₂NO₃ | |

| Molecular Weight | 275.27 g/mol | |

| IUPAC Name | tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate |

The presence of fluorine atoms significantly alters the compound’s physicochemical properties, including increased lipophilicity (LogP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs .

Synthetic Methodologies

Table 2: Hypothetical Synthetic Steps

Pharmaceutical and Industrial Applications

Drug Discovery Intermediate

The compound’s structural features make it valuable for:

-

Kinase Inhibitors: Fluorine atoms enhance binding to ATP pockets (e.g., JAK3 inhibitors).

-

GPCR-Targeted Therapies: Azepane scaffolds are prevalent in serotonin and dopamine receptor modulators .

-

Prodrug Synthesis: The Boc group facilitates controlled release of active amines in vivo .

Case Study: Analogous Compounds

A structurally related compound, (S)-tert-butyl 4-aminoazepane-1-carboxylate (EVT-1741803), demonstrates antipsychotic activity by modulating D₂/D₃ dopamine receptors. Substituting amino with hydroxyl and fluorine groups may optimize blood-brain barrier permeability and target selectivity.

| Parameter | Value |

|---|---|

| Stability | Stable under N₂, -20°C |

| Recommended Storage | Desiccated, -20°C |

| Hazard Codes | H315, H319, H335 |

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric fluorination to access enantiopure variants.

-

In Vivo Pharmacokinetics: Assessing bioavailability and clearance in preclinical models.

-

Target Identification: Screening against orphan GPCRs and ion channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume